Cas no 2172124-52-4 (6-chloro-2-pentylquinazoline-4-carboxylic acid)

6-chloro-2-pentylquinazoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-chloro-2-pentylquinazoline-4-carboxylic acid
- EN300-1267533
- 2172124-52-4
-
- インチ: 1S/C14H15ClN2O2/c1-2-3-4-5-12-16-11-7-6-9(15)8-10(11)13(17-12)14(18)19/h6-8H,2-5H2,1H3,(H,18,19)
- InChIKey: VEXKWUQQGRXNKL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C(C(=O)O)=NC(CCCCC)=N2
計算された属性
- せいみつぶんしりょう: 278.0822054g/mol
- どういたいしつりょう: 278.0822054g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 63.1Ų
6-chloro-2-pentylquinazoline-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1267533-250mg |
6-chloro-2-pentylquinazoline-4-carboxylic acid |
2172124-52-4 | 250mg |
$1156.0 | 2023-10-02 | ||
Enamine | EN300-1267533-100mg |
6-chloro-2-pentylquinazoline-4-carboxylic acid |
2172124-52-4 | 100mg |
$1106.0 | 2023-10-02 | ||
Enamine | EN300-1267533-500mg |
6-chloro-2-pentylquinazoline-4-carboxylic acid |
2172124-52-4 | 500mg |
$1207.0 | 2023-10-02 | ||
Enamine | EN300-1267533-5000mg |
6-chloro-2-pentylquinazoline-4-carboxylic acid |
2172124-52-4 | 5000mg |
$3645.0 | 2023-10-02 | ||
Enamine | EN300-1267533-1.0g |
6-chloro-2-pentylquinazoline-4-carboxylic acid |
2172124-52-4 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1267533-2500mg |
6-chloro-2-pentylquinazoline-4-carboxylic acid |
2172124-52-4 | 2500mg |
$2464.0 | 2023-10-02 | ||
Enamine | EN300-1267533-50mg |
6-chloro-2-pentylquinazoline-4-carboxylic acid |
2172124-52-4 | 50mg |
$1056.0 | 2023-10-02 | ||
Enamine | EN300-1267533-1000mg |
6-chloro-2-pentylquinazoline-4-carboxylic acid |
2172124-52-4 | 1000mg |
$1256.0 | 2023-10-02 | ||
Enamine | EN300-1267533-10000mg |
6-chloro-2-pentylquinazoline-4-carboxylic acid |
2172124-52-4 | 10000mg |
$5405.0 | 2023-10-02 |
6-chloro-2-pentylquinazoline-4-carboxylic acid 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
6-chloro-2-pentylquinazoline-4-carboxylic acidに関する追加情報
6-Chloro-2-Pentylquinazoline-4-Carboxylic Acid: A Comprehensive Overview
6-Chloro-2-pentylquinazoline-4-carboxylic acid, identified by the CAS number 2172124-52-4, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of quinazoline derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug discovery. The molecule's structure consists of a quinazoline ring system with a chlorine substituent at position 6 and a pentyl group at position 2, along with a carboxylic acid group at position 4. These structural features contribute to its unique chemical properties and biological functionalities.
Recent advancements in the study of quinazoline derivatives have highlighted their role in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial activities. The incorporation of the chlorine atom and the pentyl group in the structure of 6-chloro-2-pentylquinazoline-4-carboxylic acid enhances its pharmacokinetic properties, making it a promising candidate for drug development. Researchers have explored its potential as a lead compound for designing novel drugs targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.
The synthesis of 6-chloro-2-pentylquinazoline-4-carboxylic acid involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and functional group transformations. The optimization of these synthetic routes has been a focal point for chemists aiming to improve yield and purity. Recent studies have demonstrated the use of microwave-assisted synthesis and green chemistry principles to streamline the production of this compound, aligning with sustainable chemical practices.
In terms of biological activity, 6-chloro-2-pentylquinazoline-4-carboxylic acid has shown potent inhibitory effects on several enzymes and receptors associated with disease pathogenesis. For instance, it exhibits significant activity against kinases involved in cell proliferation and survival pathways, making it a valuable tool in anticancer research. Additionally, its ability to modulate neuroprotective pathways has positioned it as a potential candidate for treating neurodegenerative conditions such as Alzheimer's disease.
The pharmacokinetic profile of 6-chloro-2-pentylquinazoline-4-carboxylic acid is another critical aspect that has been extensively studied. Research indicates that its pentyl substituent enhances lipophilicity, thereby improving its absorption and bioavailability. However, further studies are required to evaluate its metabolism, distribution, and excretion in vivo to fully understand its suitability as a drug candidate.
In conclusion, 6-chloro-2-pentylquinazoline-4-carboxylic acid represents a valuable addition to the arsenal of quinazoline derivatives with potential therapeutic applications. Its unique structure, coupled with promising biological activities, makes it an attractive target for further research and development in the pharmaceutical industry.
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